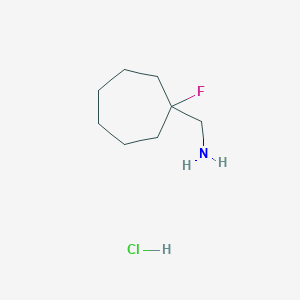
1-(1-Fluorocycloheptyl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Fluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H16FN·HCl. It is a derivative of cycloheptane, where a fluorine atom is attached to the first carbon of the cycloheptyl ring, and a methanamine group is attached to the same carbon. The hydrochloride salt form enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluorocycloheptyl)methanaminehydrochloride typically involves the following steps:
Fluorination: Cycloheptanol is reacted with a fluorinating agent such as hydrogen fluoride (HF) to produce 1-fluorocycloheptane.
Amination: The 1-fluorocycloheptane is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to form 1-(1-fluorocycloheptyl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the fluorination and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Fluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
1-(1-Fluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism of action of 1-(1-Fluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Fluorocyclohexyl)methanaminehydrochloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
1-(1-Fluorocyclopentyl)methanaminehydrochloride: Similar structure but with a five-membered ring.
1-(1-Methoxymethyl)cyclopentylmethanaminehydrochloride: Contains a methoxymethyl group instead of a fluorine atom.
Uniqueness
1-(1-Fluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which can confer different steric and electronic properties compared to its six- and five-membered ring analogs. The presence of the fluorine atom also enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H17ClFN |
|---|---|
Poids moléculaire |
181.68 g/mol |
Nom IUPAC |
(1-fluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h1-7,10H2;1H |
Clé InChI |
BGXFBVVDECJMPW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)


![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)

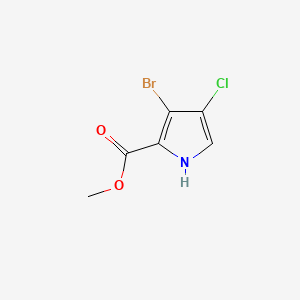
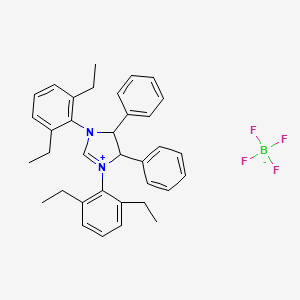
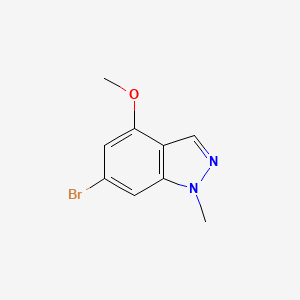
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
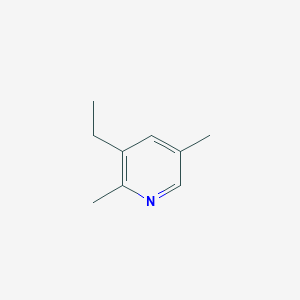
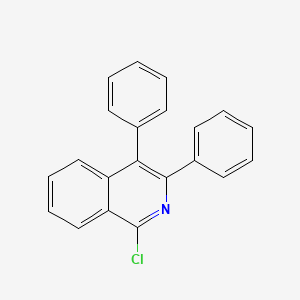

![Methyl 3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate](/img/structure/B13896220.png)
